Cas no 14309-92-3 (Benzenemethanamine,N-(4-nitrophenyl)-)
Benzenemethanamine,N-(4-nitrophenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanamine,N-(4-nitrophenyl)-
- N-benzyl-4-nitroaniline
- N-benzyl-4-nitrobenzenamine
- N-Benzyl-N-(4-nitrophenyl)amine
- 4-O2NC6H4NHCH2Ph
- EINECS 238-249-4
- p-Nitro-N-benzylaniline
- 4-Benzylaminonitrobenzene
- Benzyl(4-nitrophenyl)amine
- N-Benzyl-p-nitroaniline
- N-(4-Nitrophenyl)benzylamine
- N-(4-Nitrophenyl)benzenemethanamine
- p-Nitrobenzylanilin
- DTXSID8074522
- SCHEMBL3158234
- A928692
- Benzenemethanamine, N-(4-nitrophenyl)-
- MFCD00126504
- Benzylamine, N-(p-nitrophenyl)-
- E4AD858WL7
- Oprea1_064870
- 4-nitro-N-(phenylmethyl)benzenamine
- SCHEMBL16591636
- Benzyl-(4-nitro-phenyl)-amine
- 14309-92-3
- CS-0446236
- AMY28215
- NS00024653
- AKOS000286081
- 4-benzylamino-nitrobenzene
- QBSRKOBMKFOHOS-UHFFFAOYSA-N
- BS-49310
- SB80507
- DB-320945
-
- MDL: MFCD00126504
- Inchi: 1S/C13H12N2O2/c16-15(17)13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-9,14H,10H2
- InChI Key: QBSRKOBMKFOHOS-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC(=CC=1)NCC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 228.09000
- Monoisotopic Mass: 228.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 57.8A^2
Experimental Properties
- Density: 1.258±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 148-149 ºC
- Boiling Point: 392 °C at 760 mmHg
- Flash Point: 190.9 °C
- Refractive Index: 1.658
- Solubility: Almost insoluble (0.037 g/l) (25 º C),
- PSA: 57.85000
- LogP: 3.80310
Benzenemethanamine,N-(4-nitrophenyl)- Customs Data
- HS CODE:2921499090
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Benzenemethanamine,N-(4-nitrophenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N914846-1g |
N-benzyl-4-nitrobenzenamine |
14309-92-3 | 98% | 1g |
453.60 | 2021-05-17 | |
| Apollo Scientific | OR200077-1g |
N-Benzyl-4-nitroaniline |
14309-92-3 | 98+% | 1g |
£43.00 | 2025-02-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBRC088-250mg |
N-benzyl-4-nitroaniline |
14309-92-3 | 95% | 250mg |
¥126.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBRC088-1g |
N-benzyl-4-nitroaniline |
14309-92-3 | 95% | 1g |
¥350.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBRC088-5g |
N-benzyl-4-nitroaniline |
14309-92-3 | 95% | 5g |
¥1227.0 | 2024-04-24 | |
| Ambeed | A443760-250mg |
N-Benzyl-4-nitroaniline |
14309-92-3 | 98+% | 250mg |
$26.0 | 2024-04-23 | |
| Ambeed | A443760-1g |
N-Benzyl-4-nitroaniline |
14309-92-3 | 98+% | 1g |
$65.0 | 2024-04-23 | |
| Ambeed | A443760-5g |
N-Benzyl-4-nitroaniline |
14309-92-3 | 98+% | 5g |
$235.0 | 2024-04-23 | |
| A2B Chem LLC | AE36850-250mg |
N-Benzyl-4-nitroaniline |
14309-92-3 | 98+% | 250mg |
$19.00 | 2024-04-20 | |
| A2B Chem LLC | AE36850-1g |
N-Benzyl-4-nitroaniline |
14309-92-3 | 98+% | 1g |
$48.00 | 2024-04-20 |
Benzenemethanamine,N-(4-nitrophenyl)- Suppliers
Benzenemethanamine,N-(4-nitrophenyl)- Related Literature
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Richa Sharma,Abdul Rahaman T A,Janmejaya Sen,Irina V. Mashevskaya,Sandeep Chaudhary Org. Chem. Front. 2023 10 730
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Dinesh Kumar,Damodara N. Kommi,Rajesh Chebolu,Sanjeev K. Garg,Raj Kumar,Asit K. Chakraborti RSC Adv. 2013 3 91
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Arun K. Shil,Pralay Das Green Chem. 2013 15 3421
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4. Continuous flow hydrogenation of nitroarenes, azides and alkenes using maghemite–Pd nanocompositesAnuj K. Rathi,Manoj B. Gawande,Vaclav Ranc,Jiri Pechousek,Martin Petr,Klara Cepe,Rajender S. Varma,Radek Zboril Catal. Sci. Technol. 2016 6 152
Additional information on Benzenemethanamine,N-(4-nitrophenyl)-
Benzenemethanamine, N-(4-nitrophenyl) (CAS No. 14309-92-3)
Benzenemethanamine, N-(4-nitrophenyl) (CAS No. 14309-92-3) is a chemical compound with the molecular formula C13H15N3O2. This compound belongs to the class of aromatic amines and is characterized by its unique structure, which includes a benzene ring substituted with a nitro group and an N-methanamine moiety. The compound has been studied extensively for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
The synthesis of N-(4-nitrophenyl)benzenemethanamine involves a multi-step process that typically begins with the nitration of aniline derivatives. The nitration step introduces the nitro group at the para position of the benzene ring, which is crucial for the compound's reactivity and selectivity in subsequent reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound, reducing production costs and minimizing waste.
N-(4-nitrophenyl)benzenemethanamine exhibits interesting chemical properties due to the electron-withdrawing nitro group and the electron-donating methanamine group. These groups create a unique electronic environment that influences the compound's reactivity in various reactions. For instance, the nitro group enhances the electrophilic substitution reactivity of the benzene ring, while the methanamine group provides nucleophilic sites for further functionalization.
In terms of applications, N-(4-nitrophenyl)benzenemethanamine has shown promise in drug discovery efforts. Its structure allows for potential interactions with various biological targets, such as enzymes and receptors. Recent studies have explored its role as a lead compound in the development of anti-inflammatory and anticancer agents. For example, researchers have investigated its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling.
Beyond pharmaceutical applications, N-(4-nitrophenyl)benzenemethanamine has also been utilized in agrochemical research. Its ability to interact with plant enzymes makes it a candidate for developing new herbicides or fungicides. Recent findings suggest that it can inhibit key enzymes involved in fungal growth, offering a potential solution to crop diseases caused by pathogenic fungi.
The compound's properties also make it suitable for materials science applications. For instance, its aromatic structure and functional groups can be exploited in the synthesis of advanced polymers or coatings with tailored properties. Researchers have explored its use as a building block for constructing conjugated polymers with enhanced electronic properties.
In conclusion, N-(4-nitrophenyl)benzenemethanamine (CAS No. 14309-92-3) is a versatile compound with a wide range of potential applications across different fields. Its unique structure and reactivity make it an attractive target for further research and development. As scientific understanding of this compound continues to grow, it is likely to play an increasingly important role in advancing technologies and therapies.
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